1-(3-Bromophenyl)-1H-tetrazole-5-thiol
Description
1-(3-Bromophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a thiol (-SH) group at position 5 and a 3-bromophenyl group at position 1. Tetrazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1-(3-bromophenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCSFDWJABQDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=S)N=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-bromobenzonitrile with sodium azide and sulfur. The process can be summarized as follows:
Formation of Tetrazole Ring: 3-bromobenzonitrile reacts with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form 1-(3-bromophenyl)-1H-tetrazole.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with sulfur and a reducing agent, such as sodium borohydride, to introduce the thiol group at the 5-position, yielding 1-(3-Bromophenyl)-1H-tetrazole-5-thiol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form the corresponding thiolate anion.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or primary amines in solvents such as ethanol or DMF.
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-aminophenyl-tetrazole-thiol or 3-methoxyphenyl-tetrazole-thiol.
Oxidation Products: Disulfides such as 1,2-bis(3-bromophenyl)-1H-tetrazole-5-thiol.
Reduction Products: Thiolate anions or fully reduced thiol derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its thiol group.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of agrochemicals and dyes due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : The meta-bromine in 1-(3-bromophenyl)-1H-tetrazole-5-thiol likely enhances electronic effects compared to para isomers, influencing reactivity and target interactions .
Biological Versatility : Bromophenyl groups confer cytotoxicity in chalcones but may require optimization in tetrazoles for antimicrobial applications .
Synthetic Efficiency : Microwave methods improve yields and reduce reaction times for brominated derivatives, suggesting applicability to the target compound .
Biological Activity
1-(3-Bromophenyl)-1H-tetrazole-5-thiol is a compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of 1-(3-Bromophenyl)-1H-tetrazole-5-thiol can be represented as follows:
Antimicrobial Activity
Recent studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, research indicated that compounds similar to 1-(3-Bromophenyl)-1H-tetrazole-5-thiol demonstrated effectiveness against various Gram-negative bacteria and fungi, including Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 1-(3-Bromophenyl)-1H-tetrazole-5-thiol | E. coli | 15 |
| 1-(3-Bromophenyl)-1H-tetrazole-5-thiol | C. albicans | 12 |
| 2-(4-Chlorophenyl)-1H-tetrazole-5-thiol | A. niger | 14 |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been widely studied. A significant finding was that certain analogs inhibited the proliferation of cancer cells such as L1210 leukemia and SK-BR-3 breast cancer cells. Specifically, treatments with these compounds reduced the expression of the Ki-67 marker, indicating a decrease in cell proliferation .
Case Study: Cytotoxicity Evaluation
A series of synthesized tetrazoles were tested for cytotoxicity against DU-145 (prostate cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated that several derivatives exhibited IC50 values lower than that of standard drugs like Doxorubicin, confirming their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of tetrazoles have also been explored. One study synthesized novel tetrazoloquinoxalines and evaluated their in vitro anti-inflammatory activity. Some compounds showed promising results in reducing inflammation markers .
Antihypertensive Activity
Tetrazoles are known for their antihypertensive effects as well. A study synthesized various derivatives and evaluated their activity using the tail cuff method in animal models. Results indicated that some compounds significantly lowered blood pressure compared to standard antihypertensive drugs like Losartan .
Table 2: Antihypertensive Activity of Tetrazole Derivatives
| Compound | Blood Pressure Reduction (%) |
|---|---|
| 1-(3-Bromophenyl)-1H-tetrazole-5-thiol | 20 |
| Losartan | 25 |
Q & A
Q. What are the established synthetic routes for 1-(3-Bromophenyl)-1H-tetrazole-5-thiol, and how are reaction conditions optimized?
- Methodological Answer : A common synthesis involves cyclocondensation of 3-bromophenyl isothiocyanate with sodium azide under acidic conditions, followed by purification via column chromatography. Key parameters include temperature (70–80°C), solvent (e.g., PEG-400), and catalyst (e.g., Bleaching Earth Clay, pH 12.5). Reaction progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane), and purity is confirmed via melting point analysis and NMR/IR spectroscopy .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Bromophenyl isothiocyanate, NaN₃, HCl | Cyclocondensation |
| 2 | PEG-400, 70–80°C, 1 hr | Solvent-mediated reaction |
| 3 | Bleaching Earth Clay (10 wt%) | Catalytic acceleration |
| 4 | Ice-water quenching | Product precipitation |
| 5 | Recrystallization (aqueous acetic acid) | Purification |
Q. How can researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Use IR spectroscopy to identify the tetrazole ring (C=N stretch at ~1600 cm⁻¹) and thiol group (S-H stretch at ~2550 cm⁻¹). ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm for 3-bromophenyl) and tetrazole protons (δ 8.1–8.3 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (theoretical: 257.1 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiol group. Use amber vials to avoid photodegradation of the bromophenyl moiety. Stability assays (HPLC monitoring over 6 months) show <5% degradation under these conditions .
Advanced Research Questions
Q. How can statistical experimental design (e.g., factorial design) optimize reaction yield and purity?
- Methodological Answer : A 2³ factorial design evaluates variables: temperature (70–90°C), catalyst loading (5–15 wt%), and reaction time (1–3 hrs). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10% catalyst, 2 hrs), achieving >85% yield. ANOVA validates model significance (p < 0.05) .
Q. What strategies resolve contradictions in reported bioactivity data for tetrazole-thiol derivatives?
- Methodological Answer :
- Reproducibility checks : Validate assay protocols (e.g., MIC testing for antimicrobial activity) across multiple labs.
- Computational validation : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with observed bioactivity discrepancies .
- Meta-analysis : Pool data from PubMed/Scopus using keywords like "tetrazole-thiol antimicrobial" to identify outliers .
Q. How can derivatization of the thiol group enhance bioactivity while maintaining stability?
- Methodological Answer :
- Alkylation : React with methyl iodide to form S-methyl derivatives, improving metabolic stability.
- Coordination complexes : Form metal complexes (e.g., Cu²⁺) to enhance antimicrobial potency.
- Biological assays : Compare IC₅₀ values in MTT assays (cancer cells) before/after derivatization .
Q. What computational tools predict reaction mechanisms for bromine substitution in this compound?
- Methodological Answer :
- DFT simulations (Gaussian 16): Calculate activation energies for SNAr vs. radical pathways.
- MD simulations : Model solvent effects (e.g., DMSO vs. water) on substitution kinetics.
- Validation : Cross-check with experimental kinetic data (e.g., Arrhenius plots) .
Q. How do steric and electronic effects influence regioselectivity in substitution reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
